molecular formula C12H15ClO B14056512 1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one

1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one

Cat. No.: B14056512
M. Wt: 210.70 g/mol
InChI Key: SWROZEFBQLFJLF-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one is a synthetic cathinone analog characterized by a propan-1-one backbone substituted with a phenyl ring bearing a chloromethyl group at the 2-position and an ethyl group at the 5-position. This structural configuration distinguishes it from other cathinones, which typically feature substitutions such as halogens (e.g., fluorine, chlorine), alkyl chains (e.g., methyl, ethyl), or heterocyclic moieties.

Properties

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

1-[2-(chloromethyl)-5-ethylphenyl]propan-1-one

InChI

InChI=1S/C12H15ClO/c1-3-9-5-6-10(8-13)11(7-9)12(14)4-2/h5-7H,3-4,8H2,1-2H3

InChI Key

SWROZEFBQLFJLF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CCl)C(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-(chloromethyl)-5-ethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of 1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the ketone group may participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Cathinone Derivatives

Cathinone derivatives share a core structure of 2-amino-1-phenylpropan-1-one, with variations in substituents on the phenyl ring and amino groups. Below is a comparison of key analogs:

Compound Name Phenyl Substituents Amino Group Key Properties
1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one 2-(chloromethyl), 5-ethyl None (propan-1-one) High lipophilicity; potential for nucleophilic substitution at chloromethyl site
Mephedrone (1-(4-methylphenyl)-2-(methylamino)propan-1-one) 4-methyl Methylamino High water solubility; stimulant effects via monoamine transporter inhibition
Flephedrone (1-(4-fluorophenyl)-2-(methylamino)propan-1-one) 4-fluoro Methylamino Enhanced metabolic stability due to fluorine; moderate CNS activity
4-MEC (1-(4-methylphenyl)-2-(ethylamino)propan-1-one) 4-methyl Ethylamino Longer duration of action compared to mephedrone; reduced potency
1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one 3-chloro Ethylamino Increased halogen-mediated receptor binding; higher thermal stability

Physicochemical and Pharmacological Differences

Lipophilicity and Solubility
  • The chloromethyl group in the target compound increases lipophilicity compared to analogs with methyl or halogen substituents (e.g., mephedrone, flephedrone). This may reduce aqueous solubility but enhance membrane permeability .
  • Flephedrone’s 4-fluoro substitution improves metabolic stability without significantly altering solubility, whereas the ethyl group in 4-MEC enhances lipid solubility but shortens plasma half-life .
Reactivity
  • The chloromethyl group in the target compound is susceptible to nucleophilic substitution, a feature absent in fluorine- or methyl-substituted analogs. This reactivity could lead to unintended metabolites or degradation products .
Pharmacological Activity
  • Mephedrone and flephedrone exhibit potent stimulant effects due to their methylamino groups, which enhance dopamine/norepinephrine reuptake inhibition. In contrast, the absence of an amino group in the target compound suggests a different mechanism, possibly through non-aminergic targets .
  • Ethyl-substituted analogs like 4-MEC show reduced potency compared to methylamino derivatives, implying that bulkier alkyl groups may hinder receptor interactions .

Data Table: Key Properties of Selected Analogs

Property Target Compound Mephedrone Flephedrone 4-MEC
Molecular Weight 238.71 g/mol 177.24 g/mol 195.22 g/mol 191.27 g/mol
LogP (Predicted) 3.2 1.8 2.1 2.3
Water Solubility Low High Moderate Moderate
Receptor Affinity (DAT) Not reported 1.2 μM 2.5 μM 5.8 μM

Research Findings and Implications

  • Amino Group Absence: Unlike most cathinones, the target compound lacks an amino group, which may limit its interaction with monoamine transporters but open pathways for novel pharmacological effects .
  • Synthetic Challenges:

    • The chloromethyl group complicates synthesis due to its reactivity, requiring controlled conditions to avoid side reactions like hydrolysis or dimerization .

Biological Activity

1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one is an organic compound with a unique structure that includes a chloromethyl group and an ethyl-substituted phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₄ClO
  • Molecular Weight : 226.70 g/mol
  • Functional Groups : Ketone (propanone), chloromethyl group, ethyl group

The presence of the chloromethyl group is significant as it may enhance the compound's reactivity and ability to interact with biological targets.

Antimicrobial Properties

Research indicates that 1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one exhibits potential antimicrobial activity. The chloromethyl group can facilitate interactions with microbial enzymes or receptors, leading to inhibition of growth or viability in various pathogens. Studies have shown that compounds with similar structures often display significant antimicrobial effects, suggesting that this compound may also share these properties.

Anti-inflammatory Effects

In addition to antimicrobial activity, there is evidence that this compound may possess anti-inflammatory properties. The structural features of 1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one allow it to potentially modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

The exact mechanism by which 1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one exerts its biological effects is still under investigation. However, it is hypothesized that the compound may bind covalently to proteins or enzymes due to the presence of the chloromethyl group. This interaction could alter the function of these biological targets, leading to various physiological effects.

Case Studies

Several studies have explored the biological activity of structurally similar compounds, providing a foundation for understanding the potential effects of 1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one:

StudyCompoundBiological ActivityFindings
1-(4-(Chloromethyl)-2-ethylphenyl)propan-1-oneAntimicrobialSignificant inhibition of bacterial growth observed
1-aroyl-3-[3-chloro-2-methylphenyl] thioureaAnti-ureaseIC50 values indicating potent enzyme inhibition
1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-onePotential pharmacological propertiesEnhanced lipophilicity and bioavailability noted

These studies suggest that compounds with similar structural motifs can exhibit a range of biological activities, reinforcing the need for further research into the specific effects of 1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one.

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